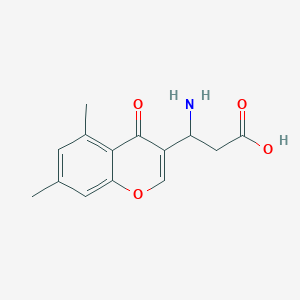
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid: is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans, also known as chromenes, are a group of compounds characterized by a benzene ring fused to a pyran ring. This particular compound features an amino group and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 5,7-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group in the benzopyran ring can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino derivatives.
Applications De Recherche Scientifique
Chemistry:
In chemistry, 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology:
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Medicine:
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Research has shown that modifications to the benzopyran ring can lead to compounds with enhanced pharmacological properties, such as improved bioavailability and target specificity.
Industry:
In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The benzopyran ring can also interact with cellular membranes, influencing cell signaling pathways and metabolic processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.
Comparaison Avec Des Composés Similaires
3-Amino-3-(4-oxo-4H-1-benzopyran-3-yl)propanoic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
3-Amino-3-(5,7-dimethyl-4-oxo-4H-1-benzopyran-2-yl)propanoic acid: The position of the amino group is different, leading to variations in reactivity and applications.
3-Amino-3-(5,7-dimethyl-4-oxo-4H-1-benzopyran-3-yl)butanoic acid: The propanoic acid moiety is extended to a butanoic acid, affecting its solubility and interaction with biological targets.
Uniqueness:
The presence of the dimethyl groups in 3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid enhances its lipophilicity and stability, making it more suitable for certain applications compared to its analogs. These structural features also contribute to its unique reactivity and potential for the development of new therapeutic agents.
Propriétés
Numéro CAS |
773126-72-0 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 |
Nom IUPAC |
3-amino-3-(5,7-dimethyl-4-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C14H15NO4/c1-7-3-8(2)13-11(4-7)19-6-9(14(13)18)10(15)5-12(16)17/h3-4,6,10H,5,15H2,1-2H3,(H,16,17) |
Clé InChI |
JJUMELXKWYUNLB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)OC=C(C2=O)C(CC(=O)O)N)C |
SMILES canonique |
CC1=CC(=C2C(=C1)OC=C(C2=O)C(CC(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















